![molecular formula C25H22N4O5S B2526884 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-01-8](/img/structure/B2526884.png)
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
Scientific Research Applications
Antihypertensive and Diuretic Agents : A study explored the pharmacological and structure-activity relationships of quinazoline derivatives, which are structurally related to the compound . These derivatives have shown potential as diuretic and antihypertensive agents (Rahman et al., 2014).
PI3K Inhibitors and Anticancer Agents : Another research focused on the synthesis of quinazolin-6-yl and quinolin-6-yl benzamides as novel structures for PI3K inhibitors and anticancer agents. The structural similarity suggests potential applications in cancer treatment (Shao et al., 2014).
Antibacterial and Antifungal Activities : A study on the synthesis and biological evaluation of novel benzisoquinoline-1,3-dione derivatives highlighted their antibacterial and antifungal activities, providing insights into potential antimicrobial applications (Sirgamalla & Boda, 2019).
EGFR Inhibitors with Antiproliferative Activities : Research on 3-methylquinazolinone derivatives as EGFR inhibitors demonstrated enhanced antiproliferative activities against tumor cells, suggesting the utility of related compounds in cancer research (Zhang et al., 2021).
Potential Antipsychotic Agents : A study on cyclic benzamides, which share structural features with the compound, showed their potential as atypical antipsychotic agents, indicating possible applications in psychiatric medicine (Norman et al., 1994).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-21-8-4-7-19(15-21)24-27-28-25(34-24)26-23(30)18-9-11-22(12-10-18)35(31,32)29-14-13-17-5-2-3-6-20(17)16-29/h2-12,15H,13-14,16H2,1H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTQWTFCSUXNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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